![molecular formula C7H6ClFN2 B182085 5-フルオロイミダゾ[1,2-a]ピリジン塩酸塩 CAS No. 198896-14-9](/img/structure/B182085.png)

5-フルオロイミダゾ[1,2-a]ピリジン塩酸塩

説明

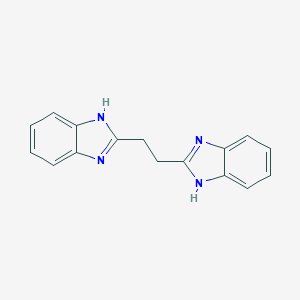

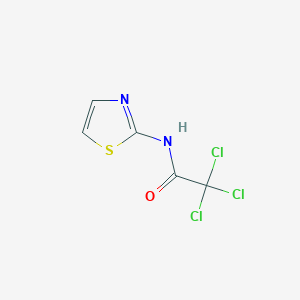

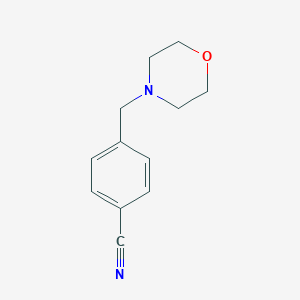

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H6ClFN2 . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . An efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines has been reported, where novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared by intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions .Molecular Structure Analysis

The molecular structure of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride consists of a fused nitrogen-bridged heterocyclic compound . The exact mass of the compound is 172.0203541 g/mol .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical and Chemical Properties Analysis

5-Fluoroimidazo[1,2-a]pyridine hydrochloride has a molecular weight of 172.59 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .科学的研究の応用

技術革新

最近の革新により、これらの化合物がさまざまな技術的用途で使用されていることが報告されており、その汎用性と将来の研究開発の可能性を示しています。

“5-フルオロイミダゾ[1,2-a]ピリジン塩酸塩” のユニークな特性を活用して、科学研究と技術革新の新たなフロンティアを探求しています。

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It’s known that novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared by intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions .

将来の方向性

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

生化学分析

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 5-Fluoroimidazo[1,2-a]pyridine hydrochloride may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions . This suggests that 5-Fluoroimidazo[1,2-a]pyridine hydrochloride may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

5-fluoroimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQIOSYZRVPCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621316 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198896-14-9 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)

![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)

![MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]-](/img/structure/B182019.png)